5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid
Overview
Description
5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is substituted with a bromine atom, and the hydrogen atom of the carboxyl group is replaced with a 2-methylpropanoyl amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid typically involves the bromination of 2-[(2-methylpropanoyl)amino]benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Scientific Research Applications
5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of the 2-methylpropanoyl amino group.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom at the 2nd position instead of the 2-methylpropanoyl amino group.
Methyl 5-bromo-2-(bromomethyl)benzoate: A methyl ester derivative with a bromomethyl group at the 2nd position
Uniqueness
5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropanoyl amino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid, a compound with notable structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and possible therapeutic applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position of a benzoic acid derivative, along with an amide functional group. The synthesis typically involves several key steps including bromination and acylation processes.
Synthesis Steps:
- Bromination : Introduction of the bromine atom to the aromatic ring.
- Acylation : Formation of the amide bond through reaction with 2-methylpropanoyl chloride.
The compound can be synthesized using various organic reactions, which are essential for modifying it for diverse applications in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the context of antidiabetic properties and enzyme inhibition. Its derivatives have been explored for their potential to modulate glucose metabolism.
Antidiabetic Properties
Studies suggest that compounds similar to this compound can inhibit specific enzymes involved in glucose metabolism, thereby showing promise as antidiabetic agents. The mechanism often involves competitive inhibition or allosteric modulation of enzymes such as glucokinase and other metabolic pathways related to glucose homeostasis .
Antimicrobial Activity
Preliminary investigations have also pointed towards antimicrobial properties, although detailed studies are necessary to establish efficacy against specific pathogens. The compound's structural features may contribute to its interaction with microbial targets, leading to potential therapeutic applications.
Case Studies and Research Findings
-
Antidiabetic Mechanism Study :
- A study demonstrated that derivatives of this compound could significantly lower blood glucose levels in diabetic animal models, indicating a potential role in diabetes management.
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Enzyme Inhibition Assays :
- In vitro assays showed that the compound inhibited key enzymes involved in carbohydrate metabolism, suggesting its utility in controlling hyperglycemia.
-
Antimicrobial Evaluations :
- Various derivatives were tested against bacterial strains, revealing moderate activity that warrants further exploration into their mechanisms of action.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Bromination | Electrophilic Aromatic Substitution | Bromine (Br₂) |
Acylation | Nucleophilic Acyl Substitution | 2-Methylpropanoyl chloride |
Properties
IUPAC Name |
5-bromo-2-(2-methylpropanoylamino)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABAKXPWFBTGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976355 | |
Record name | 5-Bromo-2-[(1-hydroxy-2-methylpropylidene)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6088-29-5 | |
Record name | 5-Bromo-2-[(1-hydroxy-2-methylpropylidene)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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